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Compound of Interest

Compound Name: 4-Chloro-3-iodoaniline

CAS No.: 573764-31-5

Cat. No.: B181719 Get Quote

CAS: 573764-31-5 | Formula: C₆H₅ClIN | Mol. Weight: 253.47 g/mol

Executive Summary
4-Chloro-3-iodoaniline is a high-value halogenated aniline scaffold used primarily in the

development of small-molecule kinase inhibitors and agrochemicals. Its structural uniqueness

lies in the orthogonal reactivity of its two halogen substituents. The iodine atom at the meta

position (relative to the amine) serves as a highly reactive "handle" for palladium-catalyzed

cross-coupling (Suzuki-Miyaura, Sonogashira), while the chlorine atom at the para position acts

as a metabolic blocker or a secondary site for late-stage functionalization.

This guide addresses the critical synthetic challenge: regiocontrol. Direct iodination of 4-

chloroaniline fails to yield this isomer, necessitating a specific Sandmeyer-based workflow.

Chemical Identity & Structural Analysis[1][2]
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Property Specification

IUPAC Name 4-Chloro-3-iodoaniline

Common Synonyms
3-Iodo-4-chlorobenzenamine; 4-Chloro-3-

iodophenylamine

CAS Number 573764-31-5

Appearance Off-white to pale brown crystalline solid

Melting Point 78–82 °C (varies by purity)

Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble

in Water

pKa (Conjugate Acid)
~3.0 (Estimated; reduced basicity due to

inductive effect of I and Cl)

Structural Significance in Drug Design
The 4-chloro-3-iodoaniline motif is a "privileged structure" in medicinal chemistry.

3-Iodo Position: Allows for the attachment of biaryl systems via Suzuki coupling, a common

feature in Type II kinase inhibitors (e.g., Sorafenib analogs).

4-Chloro Position: Fills hydrophobic pockets in enzyme active sites and prevents metabolic

oxidation at the para position (a common clearance pathway for anilines).

Synthetic Routes & Process Optimization
The Regioselectivity Paradox
A common error in the synthesis of this molecule is attempting the direct iodination of 4-

chloroaniline.

Failed Route: 4-Chloroaniline + I₂/Ag₂SO₄

2-Iodo-4-chloroaniline.
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Reason: The amino group (-NH₂) is a strong ortho/para director. Since the para position is

blocked by Chlorine, electrophilic aromatic substitution occurs exclusively at the ortho

position (C2), not the meta position (C3).

Validated Route: The "Reverse" Sandmeyer Strategy
To achieve the 3-iodo-4-chloro substitution pattern, the synthesis must proceed via 2-chloro-5-

nitroaniline. This route leverages the nitro group as a masked amine, allowing the installation of

iodine before the final amine is revealed.

Reaction Pathway Diagram

Starting Material
2-Chloro-5-nitroaniline

Intermediate 1
Diazonium Salt

NaNO2, H2SO4
0-5°C Intermediate 2

4-Chloro-3-iodonitrobenzene

KI (aq)
Sandmeyer Final Product

4-Chloro-3-iodoaniline

Fe/NH4Cl
Selective Reduction

Click to download full resolution via product page

Figure 1: Validated synthetic pathway avoiding regioselectivity errors.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-iodonitrobenzene
Principle: Diazotization of the amine followed by displacement with iodide (Sandmeyer

Reaction).

Reagents:

2-Chloro-5-nitroaniline (1.0 eq)

Sulfuric Acid (H₂SO₄, 2.5 M aqueous solution)

Sodium Nitrite (NaNO₂, 1.1 eq)

Potassium Iodide (KI, 1.5 eq)

Urea (to quench excess nitrite)
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Procedure:

Dissolution: Suspend 2-chloro-5-nitroaniline in dilute H₂SO₄. Cool the mixture to 0–5 °C in

an ice/salt bath.

Diazotization: Add aqueous NaNO₂ dropwise, maintaining temperature < 5 °C. Stir for 30

mins. The solution should become clear/yellowish.

Quench: Add a small amount of urea to destroy excess nitrous acid (check with starch-

iodide paper; it should stop turning blue instantly).

Iodination: Dissolve KI in water. Add the cold diazonium salt solution slowly into the KI

solution (room temperature) with vigorous stirring. Caution: Nitrogen gas evolution.

Workup: Stir for 2 hours. Extract with Ethyl Acetate. Wash with 10% Na₂S₂O₃ (to remove

free iodine) and brine. Dry over MgSO₄ and concentrate.

Yield: Expect 85–90% of a yellow solid.

Step 2: Selective Reduction to 4-Chloro-3-iodoaniline
Critical Control Point: Avoid catalytic hydrogenation (Pd/C + H₂). Palladium will cause de-

iodination and de-chlorination, destroying the molecule. Use chemoselective chemical

reduction.

Reagents:

4-Chloro-3-iodonitrobenzene (from Step 1)

Iron Powder (Fe, 3.0 eq)

Ammonium Chloride (NH₄Cl, 5.0 eq)

Solvent: Ethanol/Water (3:1)

Procedure:

Setup: Dissolve the nitro compound in Ethanol/Water. Add NH₄Cl and Iron powder.
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Reaction: Heat to reflux (approx. 75–80 °C) with vigorous mechanical stirring. Monitor by

TLC (approx. 2–4 hours).

Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad

with hot ethanol.

Isolation: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water

and extract with Dichloromethane (DCM).

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Characterization:

1H NMR (CDCl₃): Look for the characteristic broad singlet of NH₂ (~3.8 ppm) and the

specific aromatic pattern (d, dd, d).

Functionalization & Medicinal Chemistry Utility
The value of 4-chloro-3-iodoaniline lies in its ability to undergo chemoselective cross-

coupling. The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the

C-Cl bond (~95 kcal/mol), allowing for oxidative addition of Pd(0) exclusively at the iodine

position.

Chemoselectivity Workflow

4-Chloro-3-iodoaniline

Suzuki Coupling
(Boronic Acid, Pd(PPh3)4)

Reacts at C-I only

Pd(0), Base

Buchwald-Hartwig
(Amination)

Reacts at C-I only

Pd(0), Base

C-Cl Site
Remains Intact

(Available for later reaction)

Inert under
std. conditions
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Figure 2: Chemoselective reactivity profile. The Iodine atom is the primary reactive site.

Application Example
Kinase Inhibitor Synthesis: Reaction with p-fluorophenylboronic acid yields 4'-fluoro-5-amino-

2-chlorobiphenyl. The remaining chlorine can then be displaced by nucleophiles (e.g.,

alkoxides) under forcing conditions or used to lock the conformation of the drug in the active

site.

Safety & Handling (EHS)
Hazard Class Statement Precaution

Acute Toxicity
Toxic if swallowed, inhaled, or

in contact with skin.

Use full PPE (Nitrile gloves,

respirator).

STOT-RE

Potential damage to organs

(blood, liver) through

prolonged exposure.

Handle in a fume hood.

Eye Irritation Causes serious eye irritation. Safety goggles required.

Light Sensitivity
Iodine-carbon bonds are

photosensitive.
Store in amber vials/darkness.

Storage: Keep refrigerated (2–8 °C) under an inert atmosphere (Argon/Nitrogen) to prevent

oxidation of the aniline amine or homolytic cleavage of the iodine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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